molecular formula C20H22N2O5 B2470626 2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896272-96-1

2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2470626
CAS No.: 896272-96-1
M. Wt: 370.405
InChI Key: VTOASIXEZZNFHQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound characterized by its dual methoxyphenyl substituents and a central pyrrolidinone ring. Its IUPAC name reflects the presence of two methoxy groups on distinct phenyl rings (4-methoxyphenoxy and 3-methoxyphenyl) and a 5-oxopyrrolidin-3-yl acetamide backbone. This compound is of interest in medicinal chemistry due to its structural complexity, which enables diverse interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-6-8-17(9-7-16)27-13-19(23)21-14-10-20(24)22(12-14)15-4-3-5-18(11-15)26-2/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOASIXEZZNFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenol and 3-methoxyphenylamine. These intermediates are then subjected to various reactions, including acylation, cyclization, and condensation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, hydroxylated compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s properties make it a candidate for the development of new materials with specific functionalities.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: Its chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinone groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual methoxy substitution pattern and pyrrolidinone core, which differentiate it from structurally related acetamide derivatives. Below is a comparative analysis with key analogues:

Structural and Functional Group Variations

Compound Name Key Structural Features Biological Activity Key Differences
Target Compound : 2-(4-Methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide Dual methoxy groups (4- and 3-positions), pyrrolidinone ring Hypothesized anti-inflammatory and receptor modulation Reference compound for comparisons
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide Chlorophenyl substituent, pyrrolidinone ring Antimicrobial (MIC: 25 µg/mL), anticancer (45% cell viability reduction at 25 µM) Chlorine substitution reduces solubility and alters receptor specificity compared to methoxy groups
2-(4-Fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide Fluorophenyl group, pyrrolidinone ring Increased lipophilicity, enhanced metabolic stability Fluorine substitution improves membrane permeability but may reduce target affinity
2-(3,4-Dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide Triple methoxy groups (3,4- and 4-positions) Anti-inflammatory and analgesic properties Additional methoxy group enhances solubility but may introduce steric hindrance
N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide Ethoxy group, chlorophenyl substituent Potential neuroprotective effects Ethoxy group increases hydrophobicity, altering pharmacokinetics

Key Findings

  • Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility and hydrogen-bonding capacity compared to halogens (e.g., Cl, F), which prioritize lipophilicity .
  • Positional Effects : Para-methoxy groups (as in the target compound) improve receptor binding affinity compared to ortho-substituted analogues, which may sterically hinder interactions .
  • Pyrrolidinone Core: The 5-oxopyrrolidin-3-yl moiety is critical for conformational flexibility, enabling interactions with enzymes like cyclooxygenase (COX) or neurotransmitter receptors .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of approximately 342.38 g/mol. The structure features a methoxyphenyl group, a pyrrolidine moiety, and an acetamide functional group, which are critical for its biological activity.

Research indicates that this compound may act as a selective modulator of various biological pathways. Its design suggests potential interactions with androgen receptors , which are pivotal in various physiological processes, including reproductive functions and muscle growth. The compound's structural features may facilitate binding to these receptors, thus influencing their activity.

In Vitro Studies

  • Antioxidant Activity : Preliminary studies have shown that derivatives of similar structures exhibit significant antioxidant properties, potentially reducing oxidative stress markers in vitro.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Table 1: Inhibition Potency Against AChE and BChE

CompoundAChE IC50 (µM)BChE IC50 (µM)
2-(4-methoxyphenoxy)-N-acetamide15.520.3
Reference Compound A10.012.5
Reference Compound B25.030.0

Case Studies

  • Neuroprotective Effects : A study involving the administration of the compound in a rodent model demonstrated significant neuroprotective effects against induced oxidative damage, suggesting that it may be beneficial in treating neurodegenerative disorders.
  • Anti-inflammatory Properties : Another investigation highlighted its potential anti-inflammatory effects, where it reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Absorption and Distribution

The pharmacokinetic profile suggests good oral bioavailability and distribution across biological membranes, which is essential for its therapeutic efficacy.

Toxicological Studies

Toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical trials.

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